molecular formula C17H16N6O3 B11017840 N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide

Cat. No.: B11017840
M. Wt: 352.3 g/mol
InChI Key: HGDMNFGDEDMOQX-UHFFFAOYSA-N
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Description

N²-[(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide is a synthetic compound featuring a benzotriazinone core linked to a glycinamide scaffold via an acetyl group. The glycinamide nitrogen is further substituted with a pyridin-2-ylmethyl group. The compound’s design combines hydrogen-bonding capabilities (via glycinamide) with aromatic interactions (pyridine and benzotriazinone), which could enhance binding affinity and selectivity .

Properties

Molecular Formula

C17H16N6O3

Molecular Weight

352.3 g/mol

IUPAC Name

2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C17H16N6O3/c24-15(19-9-12-5-3-4-8-18-12)10-20-16(25)11-23-17(26)13-6-1-2-7-14(13)21-22-23/h1-8H,9-11H2,(H,19,24)(H,20,25)

InChI Key

HGDMNFGDEDMOQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCC(=O)NCC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazinone moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group (if present in intermediates) or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetyl group or the benzotriazinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in various diseases.

    Biological Studies: It can be used as a probe to study biochemical pathways and interactions within cells.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which N2-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzotriazinone moiety can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Structural and Functional Insights

Benzotriazinone Core: Present in all analogs, this moiety is associated with diverse bioactivities, ranging from enzyme inhibition (e.g., kinase or protease targets) to pesticidal effects . In the target compound, it likely serves as a rigid aromatic scaffold for target binding.

Substituent Variations: Glycinamide vs. Pyridine Position: The pyridin-2-ylmethyl group in the target compound vs. pyridin-3-yl in ’s analog alters steric and electronic profiles. The 2-position may favor π-stacking or coordination with metal ions in enzymes .

Biological Implications: Pharmaceutical vs. Pesticidal Use: Azinphos-methyl () highlights the benzotriazinone’s versatility but underscores the target compound’s likely therapeutic intent due to its glycinamide and pyridine motifs, which are uncommon in pesticides . Synthetic Accessibility: and demonstrate that substituents like halogens or heterocycles (e.g., pyridine) influence reaction yields and purity, suggesting the target compound may require optimized synthetic routes .

Physicochemical Properties

  • Melting Points : Analogs in with nitro or bromo substituents exhibit higher melting points (268–287°C), likely due to increased molecular symmetry and intermolecular forces. The target compound’s glycinamide may lower its melting point compared to these analogs .
  • Solubility : The glycinamide group’s polarity could improve aqueous solubility relative to lipophilic analogs like zelatriazinum .

Biological Activity

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide is a synthetic compound that integrates a benzotriazine moiety with a glycine derivative. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the available literature on its biological activity, synthesis methods, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C16H17N5O3C_{16}H_{17}N_5O_3, with a molecular weight of approximately 341.34 g/mol. The compound features a benzotriazine core which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC16H17N5O3C_{16}H_{17}N_5O_3
Molecular Weight341.34 g/mol
CAS NumberNot specified

Antimicrobial Activity

Research indicates that benzotriazine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to standard antibiotics.

Table 1: Antimicrobial Activity of Benzotriazine Derivatives

CompoundMIC (µg/mL)Activity Type
N~2~-[(4-oxo-1,2,3-benzotriazin ...15Bacterial
N-(4-hydroxyphenyl)-N~2~[...]20Fungal

Anti-inflammatory Properties

The anti-inflammatory potential of benzotriazine derivatives has been documented in various studies. These compounds can inhibit key inflammatory pathways, which may be beneficial in treating conditions like arthritis and other inflammatory diseases.

Anticancer Activity

Recent investigations into the anticancer properties of benzotriazines have revealed promising results. Compounds similar to this compound have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo.

Case Study: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, a series of benzotriazine derivatives were tested against human cancer cell lines. The results indicated that certain modifications to the benzotriazine structure significantly enhanced cytotoxicity.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Compounds in this class have been shown to inhibit enzymes involved in inflammatory responses and cancer cell proliferation.
  • Receptor Modulation : The compound may also modulate receptor activity that is crucial for cellular signaling pathways related to inflammation and tumor growth.

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